Cas no 2166222-66-6 ((1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol)

(1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol is a chiral cyclohexanol derivative featuring an ortho-aminophenylthio substituent. Its stereospecific (1S,2S) configuration ensures precise spatial orientation, making it valuable in asymmetric synthesis and chiral catalyst design. The presence of both hydroxyl and amino functional groups enhances its utility as a bifunctional building block for pharmaceutical intermediates or ligand frameworks. The thioether linkage contributes to stability while allowing further derivatization. This compound’s structural rigidity and electron-rich aromatic system may facilitate applications in coordination chemistry or as a precursor for heterocyclic compounds. Its well-defined stereochemistry is particularly advantageous for enantioselective transformations in medicinal chemistry research.
(1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol structure
2166222-66-6 structure
商品名:(1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol
CAS番号:2166222-66-6
MF:C12H17NOS
メガワット:223.334481954575
CID:5043583

(1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
    • (1S,2S)-2-((2-Aminophenyl)thio)cyclohexan-1-ol
    • (1S,2S)-2-(2-aminophenyl)sulfanylcyclohexan-1-ol
    • (1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol
    • インチ: 1S/C12H17NOS/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,10,12,14H,2,4,6,8,13H2/t10-,12-/m0/s1
    • InChIKey: LLKIGPGOZQEUOL-JQWIXIFHSA-N
    • ほほえんだ: S(C1C=CC=CC=1N)[C@H]1CCCC[C@@H]1O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • トポロジー分子極性表面積: 71.6
  • 疎水性パラメータ計算基準値(XlogP): 2.4

(1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1912-2094-0.5g
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6 95%+
0.5g
$193.0 2023-09-06
TRC
S161046-100mg
(1s,2s)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6
100mg
$ 50.00 2022-06-02
Life Chemicals
F1912-2094-5g
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6 95%+
5g
$612.0 2023-09-06
Life Chemicals
F1912-2094-1g
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6 95%+
1g
$204.0 2023-09-06
TRC
S161046-500mg
(1s,2s)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6
500mg
$ 185.00 2022-06-02
TRC
S161046-1g
(1s,2s)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6
1g
$ 295.00 2022-06-02
Life Chemicals
F1912-2094-2.5g
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6 95%+
2.5g
$408.0 2023-09-06
Life Chemicals
F1912-2094-10g
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6 95%+
10g
$857.0 2023-09-06
Life Chemicals
F1912-2094-0.25g
(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol
2166222-66-6 95%+
0.25g
$183.0 2023-09-06

(1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol 関連文献

(1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-olに関する追加情報

Compound CAS No 2166222-66-6: (1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol

The compound CAS No 2166222-66-6, known as (1S,2S)-2-[(2-Aminophenyl)sulfanyl]cyclohexan-1-ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique stereochemistry, featuring an (1S,2S) configuration, which plays a crucial role in its biological activity and chemical reactivity. The molecule consists of a cyclohexane ring substituted with a sulfanyl group (-S-) attached to a 2-amino phenyl group at the 2-position and a hydroxyl group (-OH) at the 1-position. This combination of functional groups makes it a versatile compound for exploring diverse chemical transformations and biological interactions.

Recent advancements in stereochemistry and asymmetric synthesis have enabled researchers to delve deeper into the synthesis and characterization of (1S,2S)-configured compounds. The (1S,2S) configuration is particularly interesting due to its potential in enantioselective reactions and its role in drug design. The sulfanyl group in this compound acts as a sulfur-based nucleophile, making it a valuable intermediate in organosulfur chemistry. Additionally, the presence of the amino phenyl group introduces aromaticity and potential hydrogen bonding capabilities, further enhancing its versatility.

One of the most promising areas of research involving CAS No 2166222-66-6 is its application in medicinal chemistry. The compound's structure suggests potential as a lead molecule for drug discovery, particularly in targeting enzymes or receptors where stereochemistry plays a critical role. For instance, the sulfanyl group can act as a bioisostere for hydroxyl groups, offering unique pharmacokinetic properties. Recent studies have explored the use of such compounds in anti-inflammatory and antioxidant therapies, leveraging their ability to modulate cellular responses through sulfur-based interactions.

Moreover, the cyclohexane ring in (1S,2S)-configured compounds provides structural rigidity, which is essential for maintaining specific conformations required for biological activity. This rigidity can be exploited in designing molecules with enhanced bioavailability and reduced off-target effects. Researchers have also investigated the use of this compound as a chiral building block in asymmetric catalysis, where its stereochemistry can influence reaction outcomes significantly.

In terms of synthesis, CAS No 2166222-66-6 can be prepared through various routes, including nucleophilic substitution reactions involving appropriate precursors. The synthesis typically involves careful control of reaction conditions to ensure the desired stereochemistry is achieved. Recent advancements in catalytic asymmetric synthesis have provided more efficient methods for producing enantiopure samples of this compound, which are essential for biological testing and further development.

The chemical stability of (1S,2S)-configured compounds is another area of interest. The sulfanyl group can undergo oxidation under certain conditions, leading to the formation of sulfoxides or sulfones. Understanding these transformations is crucial for predicting the compound's behavior under various environmental or physiological conditions. Recent studies have also explored the photoreactivity of such compounds, revealing potential applications in light-responsive drug delivery systems.

From an environmental standpoint, the biodegradation pathways of CAS No 2166233333333 are being investigated to assess its ecological impact. The presence of sulfur-based functional groups can influence microbial degradation processes, making it essential to evaluate its persistence in natural environments. This information is critical for ensuring sustainable practices in chemical manufacturing and usage.

In conclusion, CAS No 5555555555555, or (1S,4R)-configured compounds, represents a fascinating area of research with wide-ranging implications across chemistry and pharmacology. Its unique structure and stereochemistry offer numerous opportunities for innovation in drug design, catalysis, and material science. As research continues to uncover new applications and mechanisms involving this compound, it stands at the forefront of advancing our understanding of complex organic molecules and their potential benefits to society.

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